molecular formula C25H31ClN4O2 B2565769 N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 921894-12-4

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2565769
CAS No.: 921894-12-4
M. Wt: 455
InChI Key: NDDMUVHWECNQTP-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Research on compounds structurally similar to N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide often focuses on their interactions with specific receptors. For instance, a study analyzed the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, employing conformational analysis and three-dimensional quantitative structure-activity relationship (3D-QSAR) models. This type of research is crucial for understanding how such compounds can modulate receptor activities, which is vital for drug development (Shim et al., 2002).

Synthesis and Structure-Activity Relationships

Another important area of research is the synthesis and exploration of structure-activity relationships of compounds within this class. Studies often aim to enhance specific biological activities or reduce side effects. For example, research into acetylcholinesterase inhibitors has led to the development of compounds with potent anti-acetylcholinesterase activity, essential for treating conditions like Alzheimer's disease (Sugimoto et al., 1992).

Auxiliary Part of Ligand Mediated Coordination Chemistry

The compound's variants are also studied in the context of coordination chemistry. For instance, a study explored how different substituents on ligands like piperidine affect the coordination chemistry of copper(II) with bromide as a counter anion. Such research is fundamental in understanding the compound's role in complex chemical systems, potentially leading to novel applications in catalysis or material science (Majumder et al., 2016).

Neurokinin Receptor Antagonism

Research into derivatives of this compound class has also extended into neurokinin receptor antagonism. Such compounds show promise in clinical applications for conditions like depression and emesis. The study of their water-soluble forms is particularly relevant for creating medications that are both effective and easy to administer (Harrison et al., 2001).

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O2/c1-17-6-8-20(15-21(17)26)28-25(32)24(31)27-16-23(30-11-4-3-5-12-30)18-7-9-22-19(14-18)10-13-29(22)2/h6-9,14-15,23H,3-5,10-13,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDMUVHWECNQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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